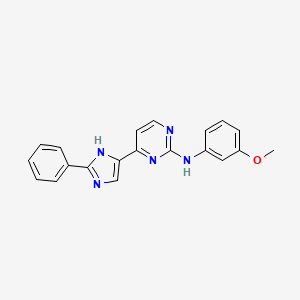![molecular formula C12H11F3N2O4 B12596661 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol CAS No. 915717-43-0](/img/structure/B12596661.png)
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a complex organic compound that belongs to the indole family. Indole compounds are widely found in nature and are known for their diverse biological activities. The presence of a trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, making it valuable in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol typically involves the introduction of a trifluoromethyl group to the indole structure. One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of the indole under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of environmentally friendly reagents and conditions is often prioritized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and lipophilicity.
Mécanisme D'action
The mechanism of action of 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethylindole: Similar in structure but lacks the nitro and diol groups.
5-Nitroindole: Contains the nitro group but lacks the trifluoromethyl and diol groups.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is unique due to the combination of the trifluoromethyl, nitro, and diol groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
915717-43-0 |
|---|---|
Formule moléculaire |
C12H11F3N2O4 |
Poids moléculaire |
304.22 g/mol |
Nom IUPAC |
2-[5-nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H11F3N2O4/c1-11(19,5-18)10-3-6-2-9(17(20)21)7(12(13,14)15)4-8(6)16-10/h2-4,16,18-19H,5H2,1H3 |
Clé InChI |
GWJUFRRJSUNOGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


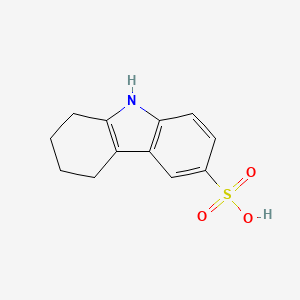
![Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12596598.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)

![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)
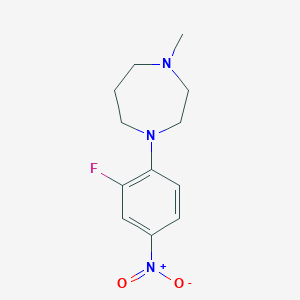
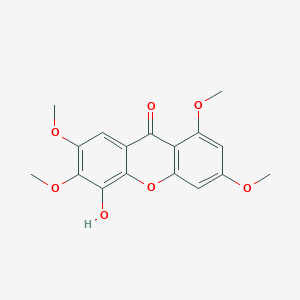
![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
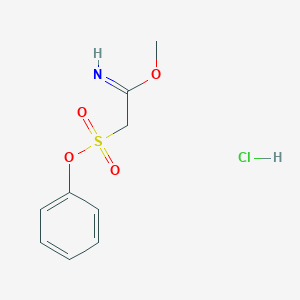
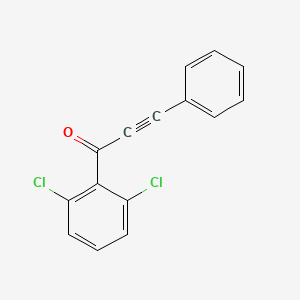
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)
